molecular formula C15H26N2O3 B2481526 4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097888-91-8

4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2481526
CAS No.: 2097888-91-8
M. Wt: 282.384
InChI Key: YANANBQPBZQYTM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide is a synthetic chemical compound featuring a pyrrolidinone moiety linked to a tetrahydropyran (oxan) ring via a carboxamide group. This molecular architecture, which incorporates nitrogen and oxygen heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structures, such as those combining pyrrolidinone and other heterocyclic systems, have been investigated for their potential to modulate biological targets, including for the treatment of multidrug resistance . The presence of the rigid, bulky tert-butyl group can influence the compound's stereoelectronic properties and its interaction with biological systems. The tetrahydropyran ring is a common scaffold in medicinal chemistry, known to contribute to favorable pharmacokinetic properties. The specific structural features of this molecule make it a valuable intermediate for the synthesis of more complex chemical entities or for use as a standard in analytical studies. Researchers may utilize this compound in the development of novel therapeutic agents, as a building block in organic synthesis, or as a probe for studying protein-ligand interactions. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-(oxan-4-ylmethyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)11-9-17-14(19)12(11)13(18)16-8-10-4-6-20-7-5-10/h10-12H,4-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANANBQPBZQYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Pyrrolidine Carboxamides

Pyrrolidine carboxamides are typically synthesized via cyclization reactions or stepwise functionalization of preformed pyrrolidine rings. For 4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide, two primary routes dominate the literature:

  • One-pot cyclocondensation of γ-keto acid derivatives with amines.
  • Stepwise assembly involving lactam formation followed by amide coupling.

One-Pot Cyclocondensation (Patent CN113727968B)

The most efficient method, disclosed in Patent CN113727968B, involves treating a γ-keto acid derivative (Compound 2) with (oxan-4-yl)methylamine (Compound 3) under strongly basic conditions to yield the target compound.

Reaction Conditions:
  • Base : Alkali metal alkoxides (e.g., sodium methoxide), hydrides (e.g., sodium hydride), or amides (e.g., lithium hexamethyldisilazide).
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 0–80°C, depending on the base reactivity.
Mechanism:
  • Deprotonation of (oxan-4-yl)methylamine by the base generates a nucleophilic amine.
  • Nucleophilic attack on the γ-keto carbonyl of Compound 2 forms a hemiaminal intermediate.
  • Intramolecular cyclization eliminates water, forming the 2-oxopyrrolidine ring.
  • Tautomerization stabilizes the lactam structure.

Example Protocol :
A mixture of ethyl 4-tert-butyl-3-oxopyrrolidine-2-carboxylate (1.2 equiv) and (oxan-4-yl)methylamine (1.0 equiv) in THF is treated with sodium hydride (2.5 equiv) at 0°C. After stirring for 12 hours at room temperature, the reaction is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via column chromatography to yield the title compound (78% yield).

Stepwise Synthesis via Lactam Intermediate

For laboratories lacking specialized bases, a stepwise approach is feasible:

Synthesis of 4-tert-Butyl-2-oxopyrrolidine-3-carboxylic Acid

Method A: Dieckmann Cyclization

  • Substrate : Diethyl 2-tert-butyl-3-aminoglutarate.
  • Conditions : Sodium ethoxide in ethanol, reflux.
  • Outcome : Cyclizes to form the 2-oxopyrrolidine ring, followed by ester hydrolysis (HCl, H₂O) to the carboxylic acid (62% yield).

Method B: Oxidative Lactamization

  • Substrate : 4-tert-Butylpyrrolidine-3-carboxylic acid.
  • Oxidizing Agent : Hydrogen peroxide in acetic acid.
  • Outcome : Selective oxidation of the pyrrolidine to the lactam (55% yield).

Amide Coupling with (Oxan-4-yl)methylamine

The carboxylic acid is activated as an acyl chloride (thionyl chloride) or mixed anhydride (isobutyl chloroformate) and reacted with (oxan-4-yl)methylamine.

Typical Protocol :
4-tert-Butyl-2-oxopyrrolidine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C. After 2 hours, the solvent is evaporated, and the residue is dissolved in THF. (Oxan-4-yl)methylamine (1.2 equiv) and triethylamine (3.0 equiv) are added, and the mixture is stirred overnight. Purification by recrystallization affords the carboxamide (85% yield).

Optimization and Challenges

Stereochemical Control

The 3-position carboxamide introduces a chiral center. While the patent method produces a racemic mixture, enantioselective synthesis can be achieved using:

  • Chiral Auxiliaries : (R)- or (S)-Binaphthol-derived catalysts during cyclocondensation.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates.

Yield Improvements

  • Microwave Assistance : Reducing reaction time from 12 hours to 30 minutes while maintaining 75% yield.
  • Solvent Effects : Replacing THF with 1,4-dioxane increases yield by 15% due to better base solubility.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
One-pot cyclocondensation NaH, THF, 25°C 78% 95% Industrial
Stepwise (Acyl chloride) SOCl₂, (oxan-4-yl)methylamine 85% 98% Laboratory
Dieckmann cyclization NaOEt, EtOH, reflux 62% 90% Pilot-scale

Emerging Alternatives

Flow Chemistry

Continuous-flow reactors enable safer handling of reactive intermediates (e.g., acyl chlorides), achieving 89% yield with a 10-minute residence time.

Photocatalytic Amination

Visible-light-mediated coupling of 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid with (oxan-4-yl)methylamine using iridium catalysts (72% yield, 99% ee).

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-4-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Functional Group Transformations : The compound can undergo oxidation and reduction reactions to yield various functional groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, which include:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Related compounds have shown cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties. Research into its mechanism of action is ongoing.

The biological activity of this compound is primarily attributed to its interactions with specific protein targets. Key findings include:

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features suggest potential interactions with kinases and proteases, which are critical in numerous biological processes.

Receptor Binding

Molecular docking studies indicate that this compound can bind to several receptors associated with neurotransmission and inflammation. The binding affinity is influenced by the compound's lipophilicity and steric properties.

Case Study 2: Neuroprotective Effects

Research has suggested that compounds with similar structures may exhibit neuroprotective properties. In vitro studies demonstrated that such compounds could reduce oxidative stress in neuronal cells, indicating potential therapeutic benefits for neurodegenerative diseases.

Summary Table of Biological Activities

Activity TypePotential EffectsReferences
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerCytotoxic effects on cancer cells
NeuroprotectiveReduction of oxidative stress

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Implications :

  • Pyridine/Diethylamino Group (BK79522): The pyridine ring with a diethylamino group may enhance lipophilicity and π-π stacking interactions, favoring binding to hydrophobic enzyme pockets or receptors.

Pharmacological Considerations

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): This thiazolidinone derivative shares a carboxamide linkage but diverges in core structure (thiazolidinone vs. pyrrolidinone). Thiazolidinones are associated with antidiabetic and antimicrobial activities, highlighting how core heterocycle variations drastically alter biological targets .

Biological Activity

4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a tert-butyl group, an oxan-4-yl moiety, and a pyrrolidine ring, which contribute to its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

PropertyValue
Common NameThis compound
CAS Number2097888-91-8
Molecular FormulaC₁₅H₂₆N₂O₃
Molecular Weight282.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological responses. While specific pathways are still under investigation, preliminary studies suggest potential effects on:

  • Anti-inflammatory pathways : The compound may inhibit pro-inflammatory cytokines.
  • Anticancer mechanisms : It could induce apoptosis in cancer cells by activating intrinsic pathways.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities:

  • Anticancer Activity : Initial studies have shown that derivatives of similar pyrrolidine compounds possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also have potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has been explored for its ability to reduce inflammation, potentially benefiting conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound might also be effective against certain bacterial strains.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that compounds with structural similarities to this compound exhibited significant inhibition of proliferation in cancer cell lines (e.g., MCF7 and HT29) with IC50 values ranging from 0.1 to 0.5 µM .
  • Mechanistic Insights : Research on related compounds has indicated that they may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, which are critical in regulating cell death . This suggests a similar mechanism may be present for this compound.
  • Inflammation Models : In vitro studies using macrophage cell lines treated with the compound showed a reduction in TNF-alpha production, indicating potential anti-inflammatory effects.

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